

Application Notes and Protocols for Dioxoisindolin-O-PEG-OMe in PROTAC Synthesis

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Compound of Interest

Compound Name: *Dioxoisindolin-O-PEG-OMe (MW 2000)*

Cat. No.: *B15621733*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Dioxoisindolin-O-PEG-OMe as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information herein is intended to guide researchers in the design, synthesis, and evaluation of PROTACs that recruit the E3 ubiquitin ligase Cereblon (CRBN) for targeted protein degradation.

Introduction

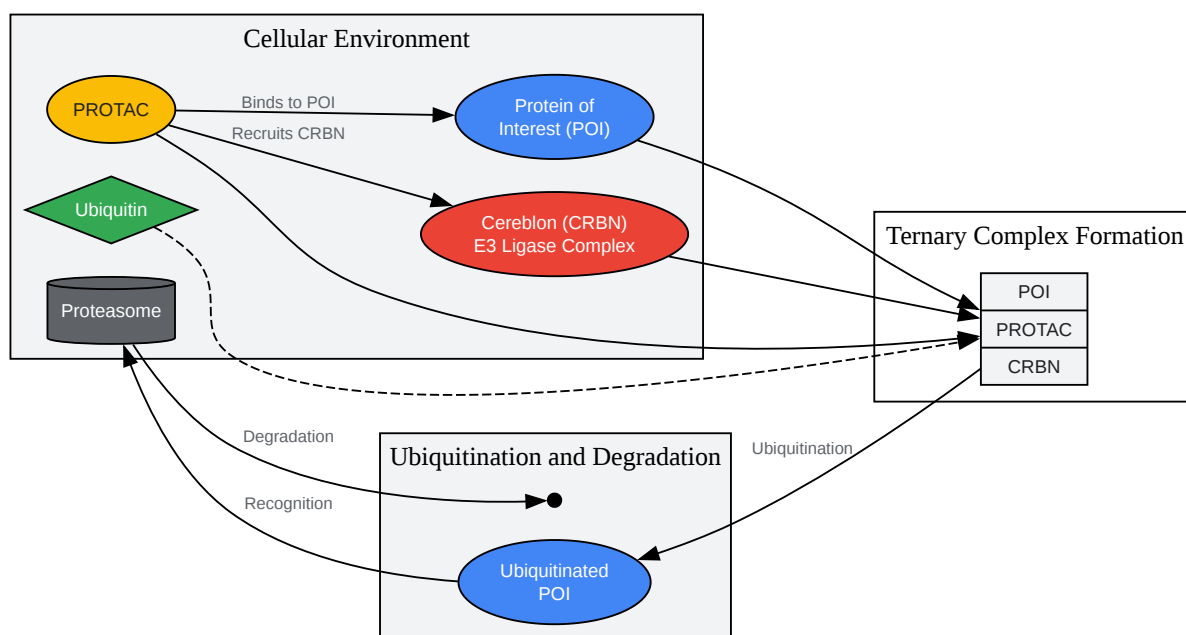
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs). They consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are widely used due to their ability to improve the physicochemical properties of PROTACs. Dioxoisindolin-O-PEG-OMe is a PEG-based linker that incorporates a derivative of

thalidomide, a well-established ligand for the E3 ligase Cereblon (CRBN). This makes it a valuable tool for the development of CRBN-recruiting PROTACs.

Mechanism of Action

A PROTAC synthesized with Dioxoisindolin-O-PEG-OMe functions by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The dioxoisindoline moiety of the linker binds to CRBN, while the other end of the PROTAC is conjugated to a ligand specific for the POI. This dual binding facilitates the formation of a POI-PROTAC-CRBN ternary complex, leading to the ubiquitination and subsequent degradation of the POI.



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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of a Representative PROTAC using Dioxoisindolin-O-PEG-OMe

This protocol describes a general two-step synthesis of a PROTAC, where the Dioxoisindolin-O-PEG-OMe linker is first conjugated to a POI ligand, followed by coupling to an E3 ligase ligand. This example assumes the POI ligand has a suitable amine functionality for amide bond formation.

Materials:

- Dioxoisindolin-O-PEG-OH (the hydroxyl-terminated version of the linker is used for initial coupling)
- POI-NH₂ (Protein of Interest ligand with a primary or secondary amine)
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)
- Thalidomide
- Potassium Carbonate (K₂CO₃)
- Preparative HPLC system
- LC-MS system

Step 1: Coupling of Dioxoisindolin-O-PEG-OH to POI Ligand

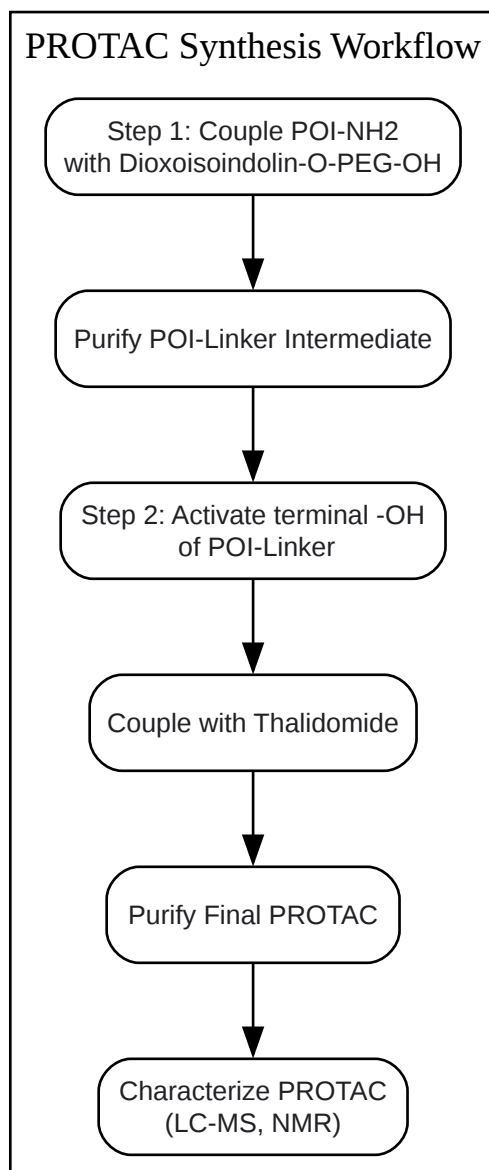
- Dissolve POI-NH₂ (1.0 eq) in anhydrous DMF.

- Add Dioxoisindolin-O-PEG-OH (1.1 eq), BOP (1.2 eq), and DIPEA (3.0 eq).
- Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-Linker intermediate.

Step 2: Conjugation to Thalidomide

- Dissolve the POI-Linker intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.
- Add TEA (2.0 eq) followed by the dropwise addition of MsCl (1.5 eq).
- Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
- Monitor the formation of the mesylated intermediate by LC-MS.
- In a separate flask, dissolve thalidomide (1.2 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.
- Add the solution of the mesylated POI-Linker intermediate to the thalidomide mixture.
- Stir the reaction at 80 °C for 12 hours.
- Monitor the reaction progress by LC-MS.
- After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final PROTAC product by preparative HPLC.

- Characterize the purified PROTAC by LC-MS and NMR.



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